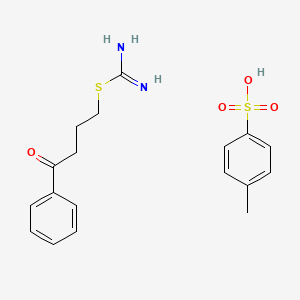
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate typically involves multiple steps, starting with the preparation of 4-methylbenzenesulfonic acid. This can be achieved through the sulfonation of toluene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to changes in enzyme activity or receptor function . These interactions are mediated by the functional groups present in the compound, which can participate in various chemical reactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylbenzenesulfonic acid: A simpler analog that lacks the (4-oxo-4-phenylbutyl) carbamimidothioate moiety.
p-toluenesulfonic acid: Another related compound with similar sulfonic acid functionality but different substituents on the aromatic ring.
Uniqueness
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is unique due to the presence of both the sulfonic acid group and the (4-oxo-4-phenylbutyl) carbamimidothioate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
7248-90-0 |
|---|---|
Formule moléculaire |
C18H22N2O4S2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11(13)15-8-4-7-10(14)9-5-2-1-3-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-8H2,(H3,12,13);2-5H,1H3,(H,8,9,10) |
Clé InChI |
YLSXPOUMUBGWBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)CCCSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


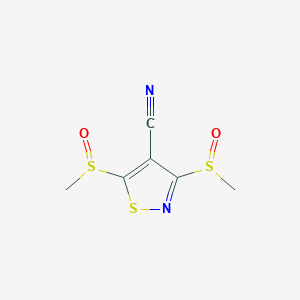
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
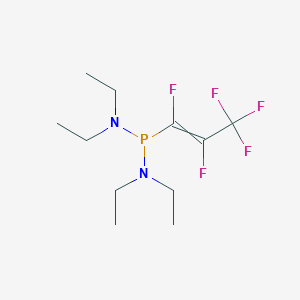
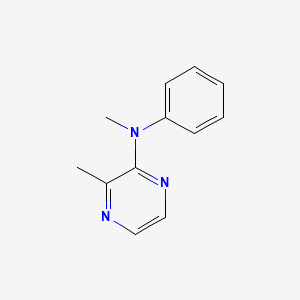

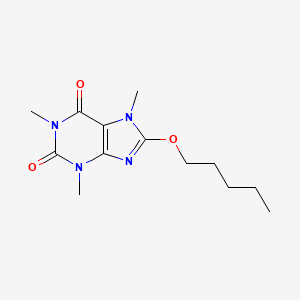
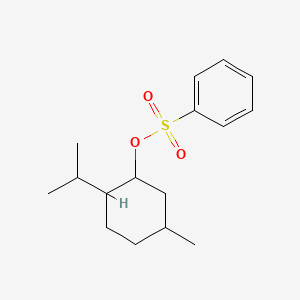
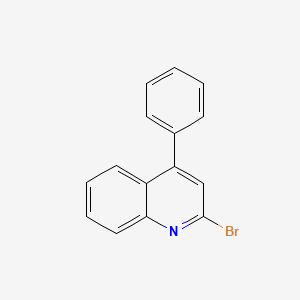

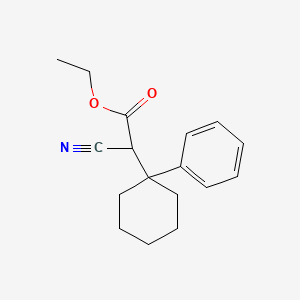
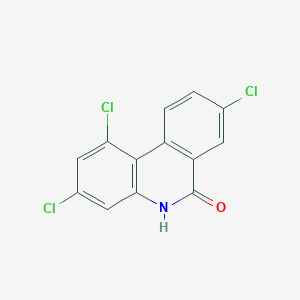
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
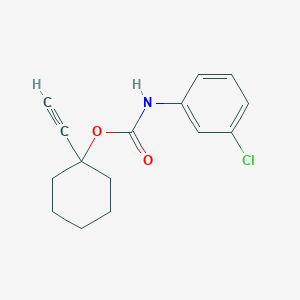
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
